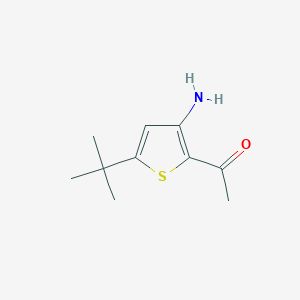

2-Acetyl-3-amino-5-tert-butylthiophene

Description

Significance of Thiophene (B33073) Core in Organic Chemistry and Materials Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a privileged position in organic chemistry and materials science. nih.gov Its unique electronic and structural properties make it a versatile building block for a wide array of functional molecules. In medicinal chemistry, the thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous biologically active compounds and approved drugs. nih.govrsc.org The thiophene moiety is a key component in various pharmaceuticals, contributing to their therapeutic effects, which span anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities. researchgate.netresearchgate.net In fact, the thiophene nucleus has been ranked 4th in the US FDA approval of small drug molecules over the last decade. nih.govrsc.org

Beyond pharmaceuticals, the thiophene core is fundamental to the development of advanced materials. numberanalytics.com Thiophene-based polymers, such as polythiophene, are renowned for their electrically conductive properties upon partial oxidation. wikipedia.org This has led to their extensive use in organic electronics, including the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells. nih.govsciengine.comresearchgate.netnih.gov The ability of thiophene units to form π-conjugated systems facilitates efficient charge transport, a critical feature for these applications. numberanalytics.comsciengine.com

Importance of Substituted Thiophenes in Contemporary Research

The functionalization of the thiophene ring with various substituents dramatically expands its utility and allows for the fine-tuning of its chemical, physical, and biological properties. numberanalytics.com Substituted thiophenes are at the forefront of contemporary research, particularly in drug discovery and materials science. researchgate.netresearchgate.net

One of the most significant classes of substituted thiophenes is the 2-aminothiophenes. arkat-usa.org These compounds are crucial intermediates and building blocks for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. nih.govijpscr.info The chemistry of 2-aminothiophenes is a dynamic field, largely driven by the versatile and efficient Gewald reaction, a multi-component condensation method for their synthesis. researchgate.netarkat-usa.orgijpscr.infowikipedia.org

Substituted 2-aminothiophenes are investigated for a wide spectrum of biological activities. researchgate.net They serve as scaffolds for developing selective inhibitors, receptors, and modulators with therapeutic potential. nih.gov Research has demonstrated their efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. tandfonline.comnih.govresearchgate.net For instance, compounds featuring the 2-amino-3-acylthiophene scaffold have been explored for their potential as antivirulence and antibacterial agents. nih.gov

Rationale for Investigating 2-Acetyl-3-amino-5-tert-butylthiophene

The specific interest in this compound stems from its identity as a polysubstituted 2-aminothiophene, a class of compounds with proven value. The synthesis of this molecule is most effectively accomplished through the Gewald reaction, a one-pot method ideal for producing 2-amino-3-acyl thiophene derivatives.

The rationale for its investigation can be broken down by its structural components:

2-Amino-3-acetylthiophene Core : This structural motif is a versatile platform for further chemical modifications. The amino and acetyl groups serve as functional handles for constructing more complex molecules, including fused heterocyclic systems like thienopyrimidines, which are known for their diverse pharmacological properties. nih.govnih.gov The development of novel 3-acetyl-2-aminothiophenes is an area of interest for creating new building blocks for pharmaceuticals and dyes. nih.govresearchgate.netdoaj.org

5-tert-butyl Group : The tert-butyl group is a bulky and lipophilic substituent. In medicinal chemistry, the introduction of such a group can influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve membrane permeability, and provide steric bulk that may lead to more selective binding with biological targets.

Therefore, this compound is investigated primarily as a valuable intermediate. Its structure combines the reactive potential of the 2-amino-3-acetylthiophene core with the modulating properties of the tert-butyl group, making it an attractive starting material for the synthesis of new compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-5-tert-butylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-6(12)9-7(11)5-8(13-9)10(2,3)4/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLSJHKIPYUAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380554 | |

| Record name | 1-(3-Amino-5-tert-butylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-06-1 | |

| Record name | 1-(3-Amino-5-tert-butylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetyl 3 Amino 5 Tert Butylthiophene

Historical Context of Thiophene (B33073) Synthesis Relevant to Acetylaminothiophenes

The classical approaches to constructing the thiophene ring have laid the groundwork for synthesizing complex derivatives. mdpi.com Two of the most prominent historical methods are the Gewald reaction, which is particularly suited for 2-aminothiophenes, and the Paal-Knorr synthesis, a more general method for five-membered heterocycles.

The Gewald reaction, first reported in 1961, is a multicomponent reaction that has become a universal and highly versatile method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netarkat-usa.orgscispace.com The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or another activated nitrile compound) in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The most effective route for preparing 2-amino-3-acyl thiophene derivatives, including the target compound, is achieved via the Gewald reaction. nih.gov

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile. arkat-usa.orgwikipedia.org This is followed by the addition of sulfur to the activated methylene position and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of this one-pot synthesis is a key advantage, as the substitution pattern of the resulting thiophene can be easily controlled by the choice of the initial reactants. arkat-usa.orgsemanticscholar.org For the synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene, appropriately substituted carbonyl precursors are employed to introduce the tert-butyl and acetyl groups. Specifically, the synthesis of 3-acetyl-2-aminothiophenes has been successfully demonstrated using the Gewald methodology. nih.govresearchgate.net

Different variations of the Gewald reaction have been developed to accommodate various substrates and improve yields, which can range from 35-95%. arkat-usa.orgresearchgate.net These adaptations include two-step procedures for less reactive ketones and modifications using microwave irradiation to accelerate the reaction. wikipedia.orgsemanticscholar.org

| Component | Role in Reaction | Example Reactants for Target Compound |

|---|---|---|

| Carbonyl Compound | Provides the C4 and C5 atoms of the thiophene ring and their substituents. | A ketone containing a tert-butyl group (e.g., pinacolone) to form the 5-tert-butyl substituent. |

| Active Methylene Nitrile | Provides the C2, C3, and C3-substituent of the thiophene ring. | A compound like 3-oxobutanenitrile (B1585553) (acetoacetonitrile) to provide the 3-amino and 2-acetyl groups. |

| Elemental Sulfur (S₈) | Acts as the sulfur source for the heterocycle. | Elemental Sulfur |

| Base | Catalyzes the initial condensation and subsequent cyclization steps. | Organic amines such as morpholine, diethylamine, or triethylamine. nih.govnih.gov |

The Paal-Knorr synthesis, first reported in 1884, is a fundamental and widely used method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org For thiophene synthesis, a 1,4-dicarbonyl compound is heated with a sulfurizing agent. wikipedia.orgpharmaguideline.com

The most common sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and, more recently, Lawesson's reagent, both of which also act as dehydrating agents. organic-chemistry.orguobaghdad.edu.iq The mechanism is believed to involve the conversion of the 1,4-diketone into a thioketone intermediate, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org While highly effective for the thiophene core, the Paal-Knorr synthesis is generally less direct for preparing 2-amino-3-acylthiophenes compared to the Gewald reaction, as it requires a pre-formed 1,4-dicarbonyl precursor with the correct substitution pattern. nih.gov

| Reagent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Phosphorus Pentasulfide | P₄S₁₀ | Heating with the 1,4-dicarbonyl compound. pharmaguideline.com | A traditional, highly effective reagent. Can sometimes lead to furan (B31954) byproducts due to its dehydrating properties. derpharmachemica.com |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Heating with the 1,4-dicarbonyl compound. organic-chemistry.org | Often provides higher yields and cleaner reactions than P₄S₁₀. researchgate.net |

| Hydrogen Sulfide with Acid Catalyst | H₂S | Used in combination with an acid catalyst like HCl. wikipedia.orgpharmaguideline.com | Can be more efficient than P₄S₁₀ for converting ketones to thioketones. derpharmachemica.com |

Advanced Synthetic Approaches to this compound

In recent years, innovative approaches for the regioselective synthesis of substituted thiophenes have been developed, moving beyond classical condensation reactions. mdpi.com These methods often involve the cyclization of functionalized acyclic precursors, offering high atom economy and control over the final substitution pattern.

Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a powerful and atom-economical methodology for the regioselective synthesis of thiophenes. mdpi.com Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze the formation of the C–S bond required for ring closure. nih.gov

Palladium catalysts, such as PdI₂, have been used effectively for the heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. nih.gov Copper-catalyzed methods include the cyclization of (Z)-1-en-3-ynyl sulfanes with copper(II) halides and the addition/oxidative cyclization of thioamides with alkynoates. nih.govnih.gov Furthermore, rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a highly regioselective route to polysubstituted thiophenes. nih.gov These metal-catalyzed reactions represent a significant advance, enabling the construction of complex thiophene derivatives under relatively mild conditions. nih.govresearchgate.net

| Metal Catalyst | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Palladium (PdI₂) | 1-Mercapto-3-yn-2-ols | Heterocyclodehydration | nih.gov |

| Copper (Cu(I) or Cu(II)) | Haloalkynes and a sulfur source (e.g., Na₂S) | Regioselective cyclization | nih.gov |

| Rhodium | 1,2,3-Thiadiazoles and alkynes | Transannulation | nih.gov |

In addition to metal catalysts, bases can also promote the heterocyclization of S-containing alkyne substrates. mdpi.com These reactions often involve the intramolecular nucleophilic attack of a thiolate, generated in situ by the base, onto a triple bond. This approach can be a cost-effective and metal-free alternative for the synthesis of certain thiophene derivatives. An example includes the base-promoted carbocyclization of substrates like (3-phenylprop-2-ynyl)(prop-2-ynyl)sulfane to form substituted thiophenes. researchgate.net The success of this technique depends heavily on the specific substitution pattern of the acyclic precursor, which must be designed to facilitate the desired cyclization pathway.

The synthesis of thiophenes via the cyclization of readily available S-containing alkyne substrates is a major focus of modern synthetic chemistry. nih.govnih.gov This overarching strategy allows for the construction of the thiophene ring with a desired substitution pattern in a single, often atom-economical step. mdpi.com These processes can be broadly categorized based on the method used to induce cyclization.

As discussed, both metal-catalyzed (Section 2.2.1) and base-promoted (Section 2.2.2) methods are common. mdpi.com Another significant approach is iodocyclization, where molecular iodine is used to trigger a 5-endo-dig S-cyclization of a suitably functionalized sulfur-containing alkyne, leading directly to 3-iodothiophene (B1329286) derivatives. nih.gov This method is particularly mild, often proceeding at room temperature. organic-chemistry.org These advanced cyclization strategies provide a powerful toolkit for accessing a wide variety of substituted thiophenes that may be difficult to obtain through classical condensation methods. nih.govnih.gov

| Strategy | Key Reagent/Catalyst | Typical Substrate | Key Feature |

|---|---|---|---|

| Metal-Catalyzed Heterocyclization | Pd, Cu, Rh complexes | Alkynyl thiols, enynyl sulfanes | High regioselectivity and functional group tolerance. mdpi.comnih.gov |

| Base-Promoted Heterocyclization | Strong bases (e.g., alkoxides) | Alkynes with suitably placed thiol/sulfide groups. mdpi.com | Metal-free alternative for specific substrates. |

| Iodocyclization | Molecular Iodine (I₂) | 1-Mercapto-3-yn-2-ols | Mild conditions, direct synthesis of iodinated thiophenes. nih.gov |

Amine-Mediated Ring-Opening and Annulation Reactions

A notable strategy for the synthesis of polysubstituted thiophenes involves an amine-mediated ring-opening of a dithiole precursor followed by an intramolecular annulation. lnu.edu.cn This approach offers a pathway to highly functionalized thiophenes under mild conditions.

The reaction is initiated by the interaction of an amine with an electron-withdrawing group (EWG)-activated 2-methylene-1,3-dithiole. The amine facilitates the opening of the dithiole ring, which then undergoes a subsequent intramolecular cyclization and amine substitution to yield the thiophene product. lnu.edu.cn While primary aliphatic amines and ammonia (B1221849) are effective in promoting this transformation, aromatic amines such as aniline (B41778) have been found to be unreactive under similar conditions. Secondary and tertiary aliphatic amines are also reported to be inert in this specific ring-opening reaction. lnu.edu.cn

This methodology's efficiency and the versatility of the potential substitutions make it a valuable tool for creating a library of thiophene derivatives. lnu.edu.cn

Strategies for Introducing and Modifying the tert-Butyl Moiety at the C5 Position

The introduction of the sterically demanding tert-butyl group at the C5 position of the thiophene ring requires specific synthetic strategies. One common approach is the use of Friedel-Crafts alkylation.

The Friedel-Crafts tert-butylation of thiophene and its derivatives typically employs a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst. However, the regioselectivity of this electrophilic substitution is highly dependent on the directing effects of the substituents already present on the thiophene ring. For a 2-acyl-3-aminothiophene precursor, the directing influence of these groups would play a crucial role in determining the position of tert-butylation. The amino group at C3 is an activating group and directs electrophiles to the C2 and C4 positions, while the acetyl group at C2 is a deactivating group, directing to the C4 and C5 positions. The interplay of these electronic effects, along with steric hindrance, will dictate the final substitution pattern.

Alternative strategies for introducing the tert-butyl group include metal-catalyzed cross-coupling reactions or the use of organometallic reagents. These methods can offer greater control over the regioselectivity of the substitution.

Stereochemical Considerations in the Synthesis of Substituted Thiophenes

The synthesis of substituted thiophenes, particularly those with multiple stereocenters or axial chirality, necessitates careful consideration of stereochemistry. The development of catalytic asymmetric methods has enabled the enantioselective synthesis of chiral thiophene derivatives.

For instance, the asymmetric transformation of thiophene motifs can be achieved through the use of chiral catalysts that guide the formation of stereogenic centers or axes. rsc.orgnih.gov These methods can lead to the production of axially chiral biaryls containing a benzothiophene (B83047) unit or centrally chiral dearomatized thiophene products. nih.gov The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of these transformations.

Furthermore, the functionalization of pre-existing chiral thiophenes must also be approached with stereochemical control in mind to avoid racemization or epimerization of existing stereocenters. The inherent chirality of the starting material can influence the stereoselectivity of subsequent reactions, a concept known as substrate-controlled diastereoselection. The development of chiral polythiophenes often relies on the synthesis of non-racemic mono- and multi-substituted thiophene precursors. researchgate.net

Below is a table summarizing the key synthetic strategies discussed:

| Section | Methodology | Key Features |

| 2.2.4 | Amine-Mediated Ring-Opening and Annulation | Utilizes an amine to open a 1,3-dithiole ring, followed by intramolecular cyclization to form the thiophene. lnu.edu.cn |

| 2.3 | Friedel-Crafts tert-Butylation | An electrophilic aromatic substitution to introduce a tert-butyl group, with regioselectivity governed by existing substituents. |

| 2.4 | Catalytic Asymmetric Synthesis | Employs chiral catalysts to control the stereochemical outcome, leading to enantiomerically enriched thiophene derivatives. rsc.orgnih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 3 Amino 5 Tert Butylthiophene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H-NMR Chemical Shift Analysis and Coupling Constants

The ¹H-NMR spectrum of 2-Acetyl-3-amino-5-tert-butylthiophene is expected to show distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electron density around the protons.

tert-Butyl Group: The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] would likely appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.3 ppm.

Acetyl Group: The three protons of the acetyl group [-C(O)CH₃] are expected to produce a singlet at a more downfield position, generally around δ 2.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

Amino Group: The two protons of the amino group [-NH₂] would give rise to a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but could be expected in the region of δ 5.0 ppm.

Thiophene (B33073) Ring Proton: The single proton on the thiophene ring (at position 4) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the aromatic region, influenced by the electronic effects of the adjacent amino and tert-butyl groups.

Interactive Data Table: Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -C(CH ₃)₃ | ~1.3 | Singlet | 9H | N/A |

| -C(O)CH ₃ | ~2.5 | Singlet | 3H | N/A |

| -NH ₂ | ~5.0 | Broad Singlet | 2H | N/A |

| Thiophene-H | Aromatic Region | Singlet | 1H | N/A |

¹³C-NMR Chemical Shift Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Based on the structure of this compound, ten distinct carbon signals are expected.

tert-Butyl Group: Two signals are anticipated for the tert-butyl group: one for the quaternary carbon and another for the three equivalent methyl carbons.

Acetyl Group: The carbonyl carbon will appear significantly downfield (typically δ 190-200 ppm), while the methyl carbon will be in the upfield region.

Thiophene Ring: Four signals are expected for the carbons of the thiophene ring, with their chemical shifts influenced by the substituents. The carbon bearing the tert-butyl group, the acetyl group, the amino group, and the unsubstituted carbon will each have a unique chemical shift.

Interactive Data Table: Predicted ¹³C-NMR Assignments

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

| -C (CH₃)₃ | Quaternary region |

| -C(C H₃)₃ | Aliphatic region |

| -C (O)CH₃ | Downfield (ketone region) |

| -C(O)C H₃ | Aliphatic region |

| Thiophene C -2 | Aromatic/Heteroaromatic region |

| Thiophene C -3 | Aromatic/Heteroaromatic region |

| Thiophene C -4 | Aromatic/Heteroaromatic region |

| Thiophene C -5 | Aromatic/Heteroaromatic region |

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, since all proton groups are expected to be singlets, no cross-peaks would be anticipated in a COSY spectrum, confirming the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the tert-butyl and acetyl methyl groups to their corresponding carbon signals. The thiophene ring proton would also be correlated to its attached carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion (M⁺). This allows for the determination of the elemental composition of the molecule with high accuracy, confirming the molecular formula C₁₀H₁₅NOS.

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

| C₁₀H₁₅NOS | [Value] | [Value] |

(Note: Specific values require experimental data.)

Fragmentation Pathways of this compound under Various Ionization Conditions

Under ionization conditions such as Electron Ionization (EI), the molecular ion of this compound would undergo fragmentation. The analysis of these fragments helps to piece together the structure of the molecule. Common fragmentation pathways for this compound could include:

Loss of a methyl group: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation. This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the thiophene ring could occur.

Cleavage of the acetyl group: Loss of the acetyl group (•COCH₃) could also be a possible fragmentation pathway.

Further detailed analysis of the fragmentation patterns under different ionization techniques (e.g., Chemical Ionization, Electrospray Ionization) would provide a more complete picture of the molecule's stability and fragmentation behavior.

Computational Chemistry and Theoretical Investigations of 2 Acetyl 3 Amino 5 Tert Butylthiophene

Molecular Dynamics Simulations

Conformational Dynamics and Stability

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For 2-Acetyl-3-amino-5-tert-butylthiophene, theoretical methods such as Density Functional Theory (DFT) are employed to explore its conformational landscape and determine the stability of different spatial arrangements.

The primary source of conformational variability in this molecule arises from the rotation around the C2-C(acetyl) and C3-N bonds. A key structural feature is the potential for an intramolecular hydrogen bond between the hydrogen atom of the amino group (-NH₂) and the oxygen atom of the acetyl group (-C(O)CH₃). This interaction can lead to the formation of a stable, pseudo-six-membered ring.

Computational studies on analogous 3-aminothiophene-2-carboxylate systems have shown that such intramolecular hydrogen bonds significantly influence the preferred conformation, locking the molecule into a planar arrangement. mdpi.com This planarity is often the lowest energy conformation, as it maximizes the stabilizing effect of the hydrogen bond and the electronic conjugation between the amino and acetyl groups through the thiophene (B33073) ring.

The tert-butyl group at the C5 position is generally considered to have minimal direct impact on the conformational preference of the acetyl and amino substituents, due to its distance. However, its bulky nature can influence crystal packing and intermolecular interactions. The stability of different conformers is typically evaluated by calculating their relative energies. The global minimum energy structure, corresponding to the most stable conformer, is used as the basis for further computational analysis.

Table 1: Predicted Relative Stability of Key Conformers

| Conformer | Description | Predicted Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 | Planar, with intramolecular N-H···O bond | 0.00 (Global Minimum) | Stabilized by intramolecular hydrogen bond. |

| 2 | Non-planar, acetyl group rotated ~180° | > 5.0 | Absence of intramolecular hydrogen bond leads to higher energy. |

| 3 | Non-planar, amino group rotated | Higher | Disruption of conjugation with the thiophene ring. |

Note: The data in this table is illustrative and based on theoretical principles and findings for structurally related compounds. Specific energy values would require dedicated DFT calculations for this exact molecule.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly altered by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecular properties of this compound.

Solvent polarity is a critical factor. In non-polar solvents, the intramolecular hydrogen bond is expected to be the dominant stabilizing interaction. However, in polar protic solvents like ethanol (B145695) or water, the solvent molecules can compete to form intermolecular hydrogen bonds with the amino and acetyl groups. This competition can disrupt the internal hydrogen bond, potentially leading to a shift in the conformational equilibrium.

Furthermore, solvent effects are evident in the molecule's spectroscopic properties. Studies on the related compound 2-acetylthiophene (B1664040) have shown that the frequency of the carbonyl stretching vibration in infrared (IR) spectroscopy is sensitive to the solvent. nih.gov An increase in solvent polarity typically causes a shift to lower wavenumbers (a red shift), indicating a weakening of the C=O bond due to dipole-dipole interactions and hydrogen bonding with the solvent.

Similarly, the electronic absorption spectrum (UV-Vis) is also affected by the solvent, a phenomenon known as solvatochromism. For molecules with intramolecular charge transfer characteristics, increasing solvent polarity generally leads to a red shift (bathochromic shift) in the absorption maxima. elsevierpure.com Time-Dependent Density Functional Theory (TD-DFT) calculations can predict these shifts, providing insights into how the electronic structure is perturbed by the solvent environment. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Studies

2-Aminothiophenes are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov This makes the 2-aminothiophene scaffold, including derivatives like this compound, a prime candidate for Quantitative Structure-Activity Relationship (QSAR) studies.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to find a correlation with experimentally determined activity.

For the 2-aminothiophene class, QSAR studies have identified key molecular features that govern their activity. researchgate.net These often include:

Electronic Properties: The distribution of charge, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial for receptor-ligand interactions.

Hydrophobicity: The lipophilicity, often expressed as logP, influences how a molecule is absorbed, distributed, and transported to its target site.

Steric Factors: The size and shape of substituents on the thiophene ring determine the fit within a biological target's binding pocket.

While a specific QSAR model including this compound is not publicly available, its descriptors can be calculated and used to predict its potential activity based on existing models for 2-aminothiophene derivatives. The presence of the acetyl, amino, and tert-butyl groups would contribute distinct electronic and steric features to such a model.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, it must exhibit a favorable pharmacokinetic and safety profile. In silico ADMET prediction tools are widely used in the early stages of drug discovery to computationally estimate these properties, reducing the time and cost associated with experimental testing. nih.govmdpi.com Various software platforms and web servers are available to predict the ADMET properties of a molecule based on its structure. mdpi.com

For this compound, a predicted ADMET profile would likely assess several key parameters based on its structural similarity to other small-molecule drugs.

Table 2: Representative In Silico ADMET Prediction Profile

| Property | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good | High probability of being absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates ability to cross the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for activity in the central nervous system. |

| Plasma Protein Binding (PPB) | High | Affects the fraction of free drug available for activity. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6/3A4 | Risk of drug-drug interactions. |

| Excretion | Total Clearance | Low to Moderate | Influences dosing frequency and half-life. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Predicts the likelihood of causing DNA mutations. |

| hERG Inhibition | Low Risk | Predicts potential for cardiotoxicity. |

| Drug-Likeness | Lipinski's Rule of Five | Obeys Rule (0 violations) | Indicates good oral bioavailability potential. |

Note: This table presents a typical, hypothetical ADMET profile for a molecule of this type. The values are for illustrative purposes and are based on general predictions for similar chemical structures. mdpi.comresearchgate.net

The predictions suggest that the compound has favorable drug-like properties according to Lipinski's rules. It is expected to be well-absorbed and capable of crossing the blood-brain barrier. Potential liabilities, such as the inhibition of major metabolic enzymes like CYP2D6 or CYP3A4, would require experimental verification but are important considerations for further development. mdpi.com

Reactivity and Derivatization of 2 Acetyl 3 Amino 5 Tert Butylthiophene

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

The thiophene ring, being an electron-rich aromatic system, is generally susceptible to electrophilic aromatic substitution (EAS). The positions of substitution are dictated by the electronic and steric effects of the groups already present on the ring. In 2-Acetyl-3-amino-5-tert-butylthiophene, the C2, C3, and C5 positions are occupied, leaving the C4 position as the sole site for substitution.

Electrophilic attack on the this compound ring occurs with high regioselectivity at the C4 position. This outcome is a concerted result of the directing effects of the existing substituents. The amino group at C3 is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Relative to the C3 position on the thiophene ring, the C2 and C4 positions are ortho, while the C5 position is meta. Since the C2 and C5 positions are already substituted, the amino group strongly directs the electrophile to the C4 position.

Simultaneously, the acetyl group at C2 is a deactivating, meta-directing group. The meta position relative to C2 is the C4 position. Therefore, both the activating amino group and the deactivating acetyl group synergistically direct electrophilic substitution to the same C4 position, making it the overwhelmingly favored site of reaction. This is exemplified in studies of closely related compounds, such as N-(3-Acetyl-5-methyl-2-thienyl)acetamide, where nitration occurs specifically at the C4 position. nih.gov

Typically, the activating effect of an amino group is stronger than the deactivating effect of an acetyl group. Consequently, the this compound ring is considered activated towards electrophilic aromatic substitution compared to unsubstituted thiophene, with the reaction proceeding readily at the C4 position.

Reactions Involving the Amino Group

The primary amino group at the C3 position is a key functional handle for a variety of derivatization reactions, allowing for the synthesis of a diverse range of analogs.

The nucleophilic amino group readily undergoes acylation and sulfonylation reactions. Treatment with acylating agents such as acetic anhydride (B1165640) or acetyl chloride leads to the formation of the corresponding N-acetylated derivative (acetamide). nih.govresearchgate.net Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base such as pyridine, is expected to yield the corresponding sulfonamide. These reactions are useful for protecting the amino group or for modifying the compound's biological properties.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | N-(3-Acetyl-5-tert-butyl-2-thienyl)acetamide | Reflux | nih.govresearchgate.net |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-Acetyl-5-tert-butyl-2-thienyl)-4-methylbenzenesulfonamide | Pyridine, room temperature | General Reaction |

As a primary amine, the 3-amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. The formation of the C=N double bond extends the conjugation of the system. This reactivity is a common pathway for elaborating aminothiophene scaffolds. mdpi.comresearchgate.net

Table 2: Condensation with Carbonyl Compounds

| Carbonyl Compound | Product Class | General Reaction Conditions |

|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | N-Benzylidene-3-amino-thiophene derivative | Acid catalyst (e.g., p-TsOH), reflux in a solvent like toluene (B28343) with water removal |

| Aliphatic Ketones (e.g., Acetone) | N-Isopropylidene-3-amino-thiophene derivative | Acid catalyst, reflux |

The 3-amino group can be converted into a diazonium salt through treatment with a source of nitrous acid, such as sodium nitrite (B80452) in a strong acidic medium (e.g., HCl, H₂SO₄) at low temperatures. organic-chemistry.org The resulting diazonium salt is an important synthetic intermediate.

These thiophene-based diazonium salts are valuable precursors for the synthesis of azo dyes. researchgate.netresearchgate.net They readily undergo azo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols, anilines, or other active methylene (B1212753) compounds, to produce intensely colored azo compounds. dergipark.org.tr It is well-documented that 2-aminothiophenes with an unsubstituted C5 position can be unstable upon diazotization. The presence of the bulky tert-butyl group at the C5 position in this compound provides steric protection, preventing unwanted side reactions like dimerization and facilitating a clean diazotization and subsequent coupling reaction. nih.gov

Table 3: Azo Coupling with Diazotized this compound

| Coupling Component | Resulting Azo Dye Class | Expected Color Range | Reference |

|---|---|---|---|

| Phenol | Hydroxy-aryl-azo-thiophene | Yellow-Orange | dergipark.org.tr |

| N,N-Dimethylaniline | (Dimethylamino)-aryl-azo-thiophene | Orange-Red | researchgate.net |

| 2-Naphthol | Naphthyl-azo-thiophene | Red-Violet | researchgate.net |

| 2-Indanone | Indanone-azo-thiophene | Varies | dergipark.org.tr |

Reactions Involving the Acetyl Group

The acetyl group, a ketone functionality attached to the thiophene ring, is a key site for derivatization. It can readily undergo nucleophilic addition and condensation reactions, as well as reduction and oxidation, providing pathways to various molecular structures.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org The acetyl group of this compound serves as the electrophilic carbonyl component in this reaction. It can react with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a weak base catalyst like piperidine (B6355638) or ammonium (B1175870) acetate. mdpi.comthermofisher.com

This reaction is a powerful C-C bond-forming method, leading to the synthesis of conjugated systems. The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then attacks the carbonyl carbon of the acetyl group. The resulting intermediate subsequently eliminates a molecule of water to form the final condensed product. wikipedia.org

Table 1: Examples of Potential Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Potential Product Structure |

|---|---|---|

| Malononitrile | Piperidine | 2-(1-(3-amino-5-(tert-butyl)thiophen-2-yl)ethylidene)malononitrile |

| Ethyl cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(3-amino-5-(tert-butyl)thiophen-2-yl)but-2-enoate |

| Diethyl malonate | Sodium Ethoxide | Diethyl 2-(1-(3-amino-5-(tert-butyl)thiophen-2-yl)ethylidene)malonate |

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, typically carried out in protic solvents such as methanol (B129727) or ethanol (B145695). numberanalytics.comresearchgate.netyoutube.com This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. The product of this reduction is 1-(3-amino-5-tert-butylthiophen-2-yl)ethanol.

Conversely, the acetyl group can undergo oxidation, although this can be more complex. The thiophene ring itself is susceptible to oxidation, potentially forming S-oxides or undergoing ring-opening under harsh conditions. acs.orgnih.govwikipedia.org However, specific oxidation reactions targeting the acetyl group, such as the haloform reaction (using sodium hypochlorite) could convert the acetyl group into a carboxylic acid (after an acidic workup), yielding 3-amino-5-tert-butylthiophene-2-carboxylic acid.

Table 2: Reduction and Oxidation of the Acetyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) in Methanol | 1-(3-amino-5-tert-butylthiophen-2-yl)ethanol |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The functional groups on this compound allow for its participation in these powerful synthetic methods.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com For this compound to act as the halide partner, it must first be halogenated. The most likely position for electrophilic halogenation (e.g., using N-bromosuccinimide) would be the C4 position of the thiophene ring, yielding 2-acetyl-3-amino-4-bromo-5-tert-butylthiophene.

This brominated derivative could then be coupled with various aryl or heteroaryl boronic acids. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (such as K₂CO₃ or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netrsc.org This strategy provides a route to novel 4-aryl-substituted thiophene derivatives.

Table 3: Potential Suzuki-Miyaura Coupling of a Halogenated Derivative

| Boronic Acid/Ester | Palladium Catalyst | Base | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-acetyl-3-amino-5-tert-butyl-4-phenylthiophene |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-acetyl-3-amino-5-tert-butyl-4-(4-methoxyphenyl)thiophene |

| Pyridine-3-boronic acid | XPhos Pd G2 | K₃PO₄ | 2-acetyl-3-amino-5-tert-butyl-4-(pyridin-3-yl)thiophene |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. wikipedia.orglibretexts.org In this case, the primary amino group at the C3 position of this compound can act as the nucleophilic coupling partner. researchgate.net

This allows for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives by reacting the parent compound with various aryl or heteroaryl halides (e.g., bromobenzene, 2-chloropyridine). The reaction is typically catalyzed by a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) in combination with a specialized phosphine (B1218219) ligand (such as Xantphos or BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). youtube.comacsgcipr.org

Table 4: Potential Buchwald-Hartwig Amination Reactions

| Aryl/Heteroaryl Halide | Ligand | Base | Potential Product |

|---|---|---|---|

| Bromobenzene | Xantphos | NaOtBu | 2-acetyl-5-tert-butyl-3-(phenylamino)thiophene |

| 4-Chlorotoluene | BINAP | Cs₂CO₃ | 2-acetyl-5-tert-butyl-3-(p-tolylamino)thiophene |

| 2-Bromopyridine | DavePhos | K₃PO₄ | 2-acetyl-5-tert-butyl-3-(pyridin-2-ylamino)thiophene |

Advanced Research Applications of 2 Acetyl 3 Amino 5 Tert Butylthiophene

Materials Science Applications

Thiophene-based materials have garnered significant interest in materials science due to their electronic and optical properties. The sulfur atom in the thiophene (B33073) ring provides two lone pairs of electrons, contributing to the aromaticity and electron-rich nature of the ring, which is favorable for charge transport. nih.gov

Thiophene derivatives are widely used as building blocks for organic semiconductors in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.gov The planarity of the thiophene ring facilitates π-π stacking, which is crucial for efficient charge transport in the solid state. The electronic properties of thiophene-based materials can be tuned by introducing electron-donating or electron-withdrawing groups.

While specific data for 2-Acetyl-3-amino-5-tert-butylthiophene in organic electronics is not available, its structure suggests potential as a monomer or a component in a larger conjugated system. The amino group acts as an electron-donating group, while the acetyl group is electron-withdrawing, creating an intramolecular charge transfer character that could be beneficial for optoelectronic applications.

In the field of photovoltaics, thiophene derivatives are utilized as components of organic dyes in Dye-Sensitized Solar Cells (DSSCs) and as donor or acceptor materials in organic solar cells. nih.gov The ability of thiophene units to extend the conjugation length and tune the absorption spectrum of a dye is a key advantage.

The structural features of this compound, particularly the donor-acceptor nature imparted by the amino and acetyl groups, are desirable for sensitizing dyes in DSSCs. These features can facilitate intramolecular charge transfer upon photoexcitation, which is a critical step in the injection of electrons into the semiconductor oxide layer of the solar cell.

The development of biosensors and chemosensors often relies on materials that can undergo a detectable change in their optical or electronic properties upon interaction with a specific analyte. Thiophene-based polymers and small molecules have been explored for this purpose. Their electronic properties can be modulated by the binding of an analyte, leading to a measurable signal.

Given that the amino group in this compound can act as a binding site for certain analytes, it is conceivable that this compound or its derivatives could be developed into chemosensors. For instance, the interaction with metal ions or other electrophilic species could alter the photophysical properties of the molecule, forming the basis for a sensing mechanism.

Fluorescent molecules are essential tools in bioimaging. Thiophene-containing fluorophores have been developed for various bioimaging applications. The fluorescence properties of these molecules can be tuned by modifying the substituents on the thiophene ring.

The intramolecular charge transfer character suggested by the structure of this compound could lead to fluorescent properties. Further derivatization to enhance quantum yield and introduce targeting moieties could pave the way for its use as a bioimaging agent.

Role in Petroleum Desulfurization Studies (Advanced Analytical Applications)

Organosulfur compounds, including thiophene and its derivatives, are naturally present in crude oil. mdpi.com Their combustion leads to the formation of sulfur oxides, which are major air pollutants. mdpi.comresearchgate.net Therefore, the removal of these compounds, a process known as desulfurization, is a critical step in petroleum refining. mdpi.com

Hydrodesulfurization (HDS) is the conventional method for removing sulfur compounds, but some refractory thiophenic compounds are resistant to this process. mdpi.comnih.gov This has spurred research into alternative methods such as oxidative desulfurization (ODS) and biodesulfurization. researchgate.netnih.govresearchgate.net

In the context of petroleum analysis, compounds like this compound could serve as model compounds or analytical standards in studies aimed at developing and optimizing new desulfurization techniques. google.com Their well-defined structure allows researchers to study the mechanisms of desulfurization and to calibrate analytical instruments for the detection and quantification of thiophenic species in fuel.

The table below summarizes the different desulfurization methods where thiophenic compounds are the target for removal.

| Desulfurization Method | Principle | Typical Thiophenic Substrates Studied |

| Hydrodesulfurization (HDS) | Catalytic reaction with hydrogen at high temperature and pressure to cleave C-S bonds. | Dibenzothiophene, 4,6-Dimethyldibenzothiophene |

| Oxidative Desulfurization (ODS) | Oxidation of sulfur compounds to sulfoxides or sulfones, followed by extraction. | Thiophene, Benzothiophene (B83047), Dibenzothiophene |

| Biodesulfurization (BDS) | Microbial cleavage of C-S bonds. | Dibenzothiophene, Naphthothiophene |

Characterization of Thiophenic Compounds in Complex Matrices

No specific analytical methods or research studies were identified that focus on the characterization or quantification of this compound within complex environmental or industrial samples. General analytical techniques for thiophenic compounds, such as gas chromatography with sulfur-selective detectors (GC-SCD) or mass spectrometry (GC-MS), would likely be applicable, but no tailored methods for this specific compound have been published.

Impact on Thermodynamic and Kinetic Processes of Desulfurization

The role of this compound in the thermodynamic and kinetic processes of hydrodesulfurization (HDS) has not been a subject of published research. While thiophenic compounds are central to desulfurization studies, the influence of the specific functional groups (acetyl, amino, and tert-butyl) on the reactivity and reaction pathways of this molecule during HDS has not been investigated in the available literature.

Monitoring in Desulfurization Effluents

Consistent with the lack of information in the previous sections, there are no documented methods or studies concerning the monitoring of this compound in the effluents of desulfurization processes. The development of such monitoring protocols would be contingent on a better understanding of its prevalence and persistence in such industrial streams.

Coordination Chemistry and Ligand Design

The presence of both an amino and a carbonyl group suggests that this compound could act as a bidentate ligand in coordination chemistry. Schiff base condensation reactions involving the amino group could also lead to more complex multidentate ligands. However, a review of the existing literature did not yield any studies on the synthesis, characterization, or application of metal complexes involving this specific thiophene derivative as a ligand. Research on similar 2-aminothiophene derivatives has demonstrated their utility in forming stable transition metal complexes with interesting catalytic and biological properties, suggesting that this compound could be a valuable, yet unexplored, component in ligand design.

Future Directions and Emerging Research Avenues

Novel Synthetic Pathways for Enhanced Yield and Selectivity

The traditional synthesis of 2-aminothiophenes, including 2-Acetyl-3-amino-5-tert-butylthiophene, is often achieved through the Gewald reaction. This multicomponent reaction combines a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. While effective, current research is focused on developing novel synthetic pathways that offer higher yields, greater selectivity, and more environmentally friendly conditions.

Future synthetic strategies are likely to involve:

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. This methodology also allows for safer handling of reagents and easier scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity by providing rapid and uniform heating.

Catalytic Innovations: The development of novel catalysts, including heterogeneous catalysts and nanocatalysts, could lead to more efficient and recyclable synthetic processes. Research into organocatalysis also presents a promising avenue for metal-free synthesis.

Green Chemistry Approaches: The use of greener solvents (e.g., water, ionic liquids, or supercritical fluids) and more benign reagents is a key focus for minimizing the environmental impact of the synthesis of thiophene (B33073) derivatives.

These advancements aim to make the production of this compound and its analogs more efficient, cost-effective, and sustainable.

Advanced Spectroscopic Techniques for Real-time Monitoring

The characterization and real-time monitoring of the synthesis of this compound are crucial for optimizing reaction conditions and ensuring product quality. Advanced spectroscopic techniques are being increasingly integrated into chemical manufacturing for this purpose.

Key techniques for future applications include:

Process Analytical Technology (PAT): The implementation of in-situ spectroscopic tools such as Raman, Fourier-transform infrared (FTIR), and near-infrared (NIR) spectroscopy can provide real-time data on reactant consumption and product formation.

Flow NMR Spectroscopy: This technique allows for the continuous monitoring of reactions in a flow system, providing detailed structural information and kinetic data without the need for sample extraction. rsc.org

Mass Spectrometry: Real-time mass spectrometry techniques, such as atmospheric pressure chemical ionization-mass spectrometry (APCI-MS), can be used to monitor the reaction mixture directly and identify intermediates and byproducts.

These advanced methods will enable a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound, leading to more robust and controlled manufacturing processes.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and materials science by accelerating the design and optimization of new molecules. frontiersin.orgnih.gov For this compound, these computational tools can be applied in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of thiophene derivatives to predict their physicochemical properties, biological activities, and potential toxicity. researchgate.netresearchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates for further investigation.

De Novo Design: Generative models can design novel thiophene derivatives with desired properties, such as enhanced binding affinity to a specific biological target or tailored electronic properties for material applications.

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions and suggest optimal reaction conditions, thus streamlining the synthetic process.

The integration of AI and ML will significantly reduce the time and cost associated with the discovery and development of new drugs and materials based on the this compound scaffold. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

Aminothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Future research will focus on identifying new biological targets and elucidating the mechanisms of action for this compound and its analogs.

Emerging areas of investigation include:

Enzyme Inhibition: Thiophene derivatives are being explored as inhibitors of various enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes.

Receptor Modulation: These compounds may act as agonists or antagonists of various receptors, including G-protein coupled receptors (GPCRs), which are important drug targets. Recent studies have identified 2-aminothiophene derivatives as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a target for type 2 diabetes treatment. nih.gov

Antiviral and Antiparasitic Activity: The potential of aminothiophenes as antiviral and antiparasitic agents is an active area of research, with studies exploring their efficacy against a range of pathogens. mdpi.com

A deeper understanding of the structure-activity relationships (SAR) will be crucial for designing more potent and selective therapeutic agents based on this scaffold.

Development of Functional Materials with Tailored Properties

The unique electronic and photophysical properties of the thiophene ring make it a valuable building block for the development of advanced functional materials. This compound, with its specific substitution pattern, offers opportunities for creating materials with tailored properties.

Potential applications in materials science include:

Organic Electronics: Thiophene-based polymers and small molecules are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The functional groups on this compound can be modified to tune the electronic properties of the resulting materials.

Sensors: The thiophene core can be incorporated into sensor platforms for the detection of various analytes, including metal ions, anions, and biologically important molecules.

Conducting Polymers: Polymerization of thiophene derivatives can lead to the formation of conducting polymers with applications in areas such as antistatic coatings, electromagnetic shielding, and biosensors.

The ability to functionalize the acetyl and amino groups of this compound provides a versatile platform for the design and synthesis of novel materials with customized optical, electronic, and physical properties.

Q & A

Q. What established synthetic routes are available for 2-Acetyl-3-amino-5-tert-butylthiophene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution, followed by functional group modifications. Key parameters for optimization include:

- Temperature control : Higher temperatures may accelerate side reactions (e.g., tert-butyl group decomposition).

- Catalyst selection : Lewis acids (e.g., AlCl₃) for acetylation or palladium-based catalysts for coupling reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps.

A general experimental procedure should include full characterization (NMR, IR, mass spectrometry) and yield calculations. For reproducibility, document Rf values, melting points, and spectral assignments .

Table 1 : Example Synthesis Optimization Parameters (Hypothetical Data)

| Step | Reactants | Catalyst | Temp (°C) | Yield (%) | Characterization Methods |

|---|---|---|---|---|---|

| 1 | Thiophene derivative | AlCl₃ | 80 | 65 | ¹H NMR, IR |

| 2 | Acetylating agent | None | 120 | 78 | LC-MS, TLC |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.5 ppm), amino (δ ~5.0 ppm), and tert-butyl groups (δ ~1.3 ppm). Use DEPT-135 to distinguish CH₃ groups.

- IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns to verify molecular weight.

Cross-reference data with known thiophene derivatives to validate assignments .

Q. How can researchers efficiently conduct a literature review on prior studies of this compound?

- Methodological Answer :

Use academic databases (SciFinder, Reaxys) with keywords like "this compound synthesis" or "thiophene derivatives spectral data." Filter results by publication type (e.g., peer-reviewed journals) and avoid non-academic sources. For structural analogs, search CAS numbers or IUPAC names of related compounds (e.g., 2,2'-bithiophene-5-carboxylic acid) .

毕业论文说明1:05:11

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Step 1 : Verify purity via HPLC or elemental analysis to rule out impurities.

- Step 2 : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Step 3 : Replicate synthesis under controlled conditions to isolate intermediates and identify side products.

Contradictions often arise from solvent effects or tautomerism; use variable-temperature NMR to probe dynamic behavior .

Q. What strategies integrate computational chemistry with experimental synthesis for this compound?

- Methodological Answer :

- Molecular Modeling : Use Gaussian or ORCA to optimize geometries and predict spectroscopic properties.

- Reaction Mechanism Studies : Employ density functional theory (DFT) to explore energy barriers for acetylation/amination steps.

- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) if applicable.

Validate computational results with experimental data to refine models .

Q. How can researchers design experiments to analyze environmental or safety impacts of lab-scale synthesis?

- Methodological Answer :

- Waste Management : Segregate organic solvents (e.g., DMF) and heavy metal residues (e.g., Pd catalysts) for specialized disposal.

- Safety Protocols : Use fume hoods for volatile intermediates and monitor air quality for amine vapors.

- Green Chemistry Metrics : Calculate atom economy and E-factor to assess sustainability.

Reference safety data sheets (SDS) for tert-butyl-containing compounds to mitigate explosion risks .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 2-(4-hydroxybut-1-ynyl)-5-(penta-1,3-diynyl)thiophene) and compare electronic properties via Hammett constants.

- Thermal Stability : Use TGA/DSC to analyze decomposition profiles.

- Solubility Studies : Measure logP values in varied solvents to correlate substituent effects.

Publish datasets in open-access repositories to facilitate community-driven analysis .

Data Contradiction and Reproducibility

Q. How to troubleshoot low yields in the final amination step?

- Methodological Answer :

- Hypothesis Testing :

Side Reactions : Use LC-MS to detect byproducts (e.g., over-acetylation).

Catalyst Deactivation : Replace palladium catalysts or optimize ligand ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.